molecular formula C6H11Br B6188722 rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis CAS No. 80607-05-2

rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis

Cat. No. B6188722
CAS RN: 80607-05-2
M. Wt: 163.1
InChI Key:
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Description

Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis (also known as rac-BMCP) is an organobromine compound that has been widely studied for its potential applications in synthetic organic chemistry. It has been used in various scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and as a catalyst in chemical reactions. In addition, rac-BMCP has been studied for its biochemical and physiological effects and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Rac-BMCP has been studied for its potential applications in synthetic organic chemistry. It has been used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. In addition, rac-BMCP has been studied as a catalyst in chemical reactions, such as the hydrolysis of esters and the hydroboration of alkenes. It has also been used in the synthesis of heterocyclic compounds and as a reagent in the synthesis of polymers.

Mechanism of Action

Rac-BMCP acts as a nucleophilic catalyst in a variety of chemical reactions. It is able to form a transient bromonium ion, which then reacts with a nucleophile, such as an alcohol or an amine, to form a new bond. The bromonium ion is then quenched by the nucleophile, forming the desired product.
Biochemical and Physiological Effects
Rac-BMCP has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating to the skin and eyes, and is not a skin sensitizer. In addition, it has been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

Rac-BMCP has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a catalyst in a variety of chemical reactions. It is also non-toxic and non-irritating, making it safe to handle in the laboratory. However, rac-BMCP is also relatively unstable and has a short shelf life, so it must be used quickly and stored properly.

Future Directions

There are several potential future directions for rac-BMCP. It could be used as a catalyst in the synthesis of more complex molecules, such as natural products and pharmaceuticals. In addition, rac-BMCP could be further studied for its potential biochemical and physiological effects. Finally, rac-BMCP could be used in the synthesis of materials for use in various industries, such as the electronics industry.

Synthesis Methods

Rac-BMCP can be synthesized through a variety of methods. The most common method involves the addition of bromine to a mixture of 1-methylcyclopent-2-ene and a Lewis acid, such as zinc chloride, in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism to form rac-BMCP. Other methods for synthesizing rac-BMCP include the use of bromine-containing reagents, such as N-bromosuccinimide, and the use of brominating agents, such as N-bromosuccinimide and N-bromoacetamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis can be achieved through a three-step process involving the conversion of starting materials to intermediates and finally to the target compound. The first step involves the preparation of 1-methylcyclopentene, which is then converted to 1-bromo-2-methylcyclopentane. The final step involves the racemization of the compound to obtain the desired racemic mixture.", "Starting Materials": ["Cyclopentadiene", "Methyl vinyl ketone", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Diethyl ether"], "Reaction": ["Step 1: Cyclopentadiene is reacted with methyl vinyl ketone in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form 1-methylcyclopentene.", "Step 2: 1-methylcyclopentene is then reacted with bromine in the presence of sodium hydroxide to form 1-bromo-2-methylcyclopentane.", "Step 3: The final step involves the racemization of the compound by treating it with hydrochloric acid and sodium chloride to form the hydrochloride salt of the compound. The salt is then treated with sodium hydroxide to obtain the desired racemic mixture of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis. The product is purified by washing with water, drying with sodium sulfate, and recrystallization from methanol and diethyl ether."] }

CAS RN

80607-05-2

Molecular Formula

C6H11Br

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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